

# Synthesis and reactions of 2-Nitrophenol

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## Compound of Interest

Compound Name: 2-Nitrophenol

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An In-depth Technical Guide on the Synthesis and Reactions of **2-Nitrophenol**

## Introduction

**2-Nitrophenol**, also known as ortho-nitrophenol (ONP), is an organic compound with the chemical formula  $C_6H_5NO_3$ . It is one of three isomers of nitrophenol, distinguished by the ortho position of the nitro group ( $-NO_2$ ) relative to the hydroxyl group ( $-OH$ ) on the benzene ring. This pale yellow crystalline solid is a vital chemical intermediate, serving as a precursor in the manufacturing of a wide array of products, including dyes, pigments, pharmaceuticals, rubber chemicals, and fungicides.<sup>[1]</sup> Its molecular structure, featuring adjacent hydroxyl and nitro groups, imparts distinct physical and chemical properties that govern its reactivity and applications. This guide provides a comprehensive overview of the synthesis and key reactions of **2-nitrophenol**, tailored for professionals in research and drug development.

## Physical and Chemical Properties

The physical and chemical characteristics of **2-Nitrophenol** are critical for its handling, purification, and application in synthesis. Key properties are summarized in the table below.

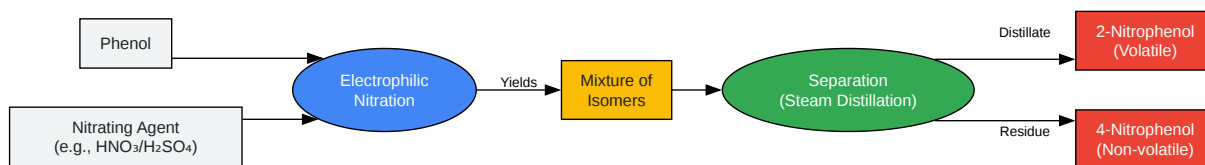
Property	Value	References
Molecular Formula	$C_6H_5NO_3$	[1][2][3]
Molecular Weight	139.11 g/mol	[2][3][4][5]
Appearance	Light yellow crystalline solid/powder	[4][6][7]
Melting Point	43-45 °C	[2][4][5][8]
Boiling Point	214-216 °C	[2][4][5][8]
Density	~1.495 g/cm <sup>3</sup> at 20 °C	[2][8]
Vapor Pressure	1 mmHg at 49.3 °C	[2]
Solubility in Water	2.1 g/L at 20 °C	[5][6][9]
Solubility in Organic Solvents	Very soluble in ethanol, ether, acetone, benzene	[5][6][10]
CAS Number	88-75-5	[2][7][8]

## Synthesis of 2-Nitrophenol

The primary industrial and laboratory synthesis of **2-nitrophenol** is achieved through the electrophilic nitration of phenol. An alternative, though less common, industrial method involves the hydrolysis of 2-chloronitrobenzene.

## Electrophilic Nitration of Phenol

The reaction of phenol with nitric acid yields a mixture of **2-nitrophenol** and 4-nitrophenol.[11][12] The hydroxyl group is a potent activating group, directing the incoming electrophile (the nitronium ion,  $NO_2^+$ ) to the ortho and para positions. A significant challenge in this synthesis is controlling the reaction to prevent oxidation of the highly reactive phenol ring, which can lead to the formation of tarry by-products, and to avoid polysubstitution.[13]



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Caption: General workflow for the synthesis of **2-Nitrophenol** via nitration of phenol.

## Experimental Protocols

### Protocol 1: Nitration with Sodium Nitrate and Sulfuric Acid

This traditional method generates nitrous acid in situ, which then forms the nitrating agent.

- Reagents:
  - Phenol (94 g)
  - Sodium nitrate (150 g)
  - Concentrated sulfuric acid (250 g)
  - Water
  - Chalk (calcium carbonate) for neutralization
- Methodology:
  - A solution of sodium nitrate (150 g) in water (400 ml) and concentrated sulfuric acid (250 g) is prepared and cooled.
  - A mixture of phenol (94 g) and water (20 ml) is added dropwise to the nitrating mixture while maintaining the temperature below 20°C with vigorous stirring.[14]
  - Stirring is continued for an additional 2 hours after the addition is complete.[14]

- The aqueous mother liquor is decanted from the oily nitrophenol mixture.
- The oily tar is washed with hot water (500 ml) and neutralized with chalk. This washing step is repeated.[\[14\]](#)
- The crude mixture of ortho and para isomers is subjected to steam distillation. **2-Nitrophenol**, being volatile due to intramolecular hydrogen bonding, distills over with the steam.[\[14\]](#)
- 4-Nitrophenol remains as a non-volatile residue in the distillation flask.[\[14\]](#)
- Yield: Approximately 40 g of **2-nitrophenol** can be obtained.[\[14\]](#)

#### Protocol 2: Heterogeneous Mononitration under Mild Conditions

This method represents a greener approach, avoiding strongly acidic media.

- Reagents:
  - Phenol (1.88 g, 0.02 mol)
  - Magnesium bisulfate,  $\text{Mg}(\text{HSO}_4)_2$  (4.40 g, 0.02 mol)
  - Sodium nitrate,  $\text{NaNO}_3$  (1.7 g, 0.02 mol)
  - Wet  $\text{SiO}_2$  (50% w/w, 4 g)
  - Dichloromethane ( $\text{CH}_2\text{Cl}_2$ , 20 mL)
  - n-Pentane
- Methodology:
  - A suspension of phenol,  $\text{Mg}(\text{HSO}_4)_2$ ,  $\text{NaNO}_3$ , and wet  $\text{SiO}_2$  in dichloromethane is stirred magnetically at room temperature.[\[15\]](#)
  - The reaction is monitored (e.g., by TLC) and is typically complete within 30 minutes.[\[15\]](#)
  - The reaction mixture is filtered, and the solid residue is washed with dichloromethane.

- The combined filtrate is dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and the solvent is removed by distillation.[15]
- The resulting residue is a mixture of **2-nitrophenol** and 4-nitrophenol. n-Pentane is added to the mixture; 4-nitrophenol is insoluble and can be removed by filtration.[15]
- The n-pentane is evaporated from the filtrate to yield pure **2-nitrophenol**.[15]
- Yield: This procedure reports a 36% isolated yield of **2-nitrophenol**.[15]

## Industrial Synthesis from 2-Chloronitrobenzene

An alternative industrial route involves the nucleophilic aromatic substitution of 2-chloronitrobenzene.

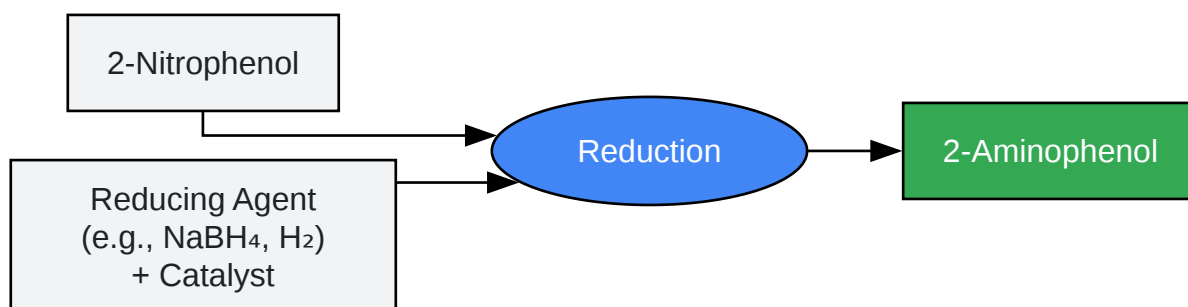
- Methodology: 2-Chloronitrobenzene is heated to approximately 170 °C in an autoclave with an 8.5% sodium hydroxide solution under pressure for 8 hours. The subsequent cooling and acidification of the resulting solution yield **2-nitrophenol**.[1]
- Yield: This process can achieve yields of up to 95%.[1]

## Key Reactions of 2-Nitrophenol

The functional groups of **2-nitrophenol**—the phenolic hydroxyl and the aromatic nitro group—are the primary sites of its chemical reactivity.

## Reduction of the Nitro Group

The reduction of the nitro group to an amino group is one of the most significant reactions of **2-nitrophenol**, producing 2-aminophenol, a key precursor for pharmaceuticals, dyes, and heterocyclic compounds.



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Caption: Reaction pathway for the reduction of **2-Nitrophenol** to 2-Aminophenol.

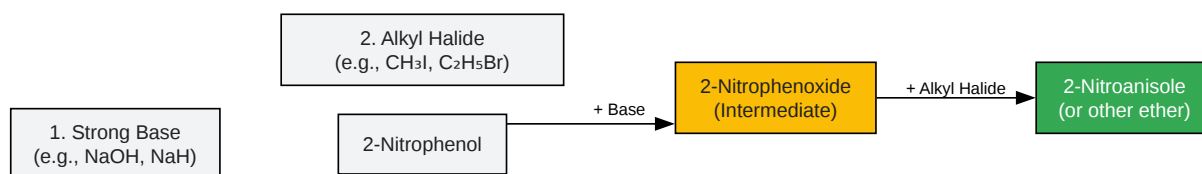
Experimental Protocol: Catalytic Reduction with Sodium Borohydride

This protocol describes a general method for the catalytic reduction of nitrophenols.

- Reagents:
  - **2-Nitrophenol**
  - Sodium borohydride ( $\text{NaBH}_4$ )
  - Catalyst (e.g., gold, nickel, or copper nanoparticles on a solid support)[16][17]
  - Solvent (typically water or ethanol)
- Methodology:
  - An aqueous solution of **2-nitrophenol** is prepared in a reaction vessel.
  - A catalytic amount of the chosen metal nanoparticle catalyst is added to the solution.
  - A freshly prepared aqueous solution of  $\text{NaBH}_4$  is added to the mixture. The concentration of  $\text{NaBH}_4$  is typically in excess.[18][19]
  - The reaction is stirred at room temperature. The progress is monitored by UV-visible spectroscopy, observing the disappearance of the peak corresponding to **2-nitrophenolate** and the appearance of a new peak for 2-aminophenol.[16][19]
  - Upon completion, the catalyst can be separated (e.g., by filtration or magnetic separation if using a magnetic support), and the product can be isolated from the aqueous solution.
- Kinetics: The reaction typically follows pseudo-first-order kinetics, with reported apparent rate constants varying significantly depending on the catalyst used.[16][20]

## Etherification of the Hydroxyl Group

The phenolic hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis.



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Caption: Williamson ether synthesis pathway for **2-Nitrophenol**.

- Methodology: The reaction proceeds in two steps. First, **2-nitrophenol** is treated with a strong base, such as sodium hydroxide or sodium hydride, to deprotonate the acidic phenolic proton, forming the sodium 2-nitrophenoxide salt. This nucleophilic salt is then reacted with an electrophilic alkyl halide (e.g., iodomethane or ethyl bromide) in an S<sub>N</sub>2 reaction to yield the corresponding ether, such as 2-nitroanisole.

## Further Electrophilic Aromatic Substitution

While the nitro group is deactivating, the hydroxyl group is strongly activating, allowing for further substitution on the aromatic ring, such as halogenation or sulfonation. The incoming electrophile is directed by the combined influence of the two existing groups.

- Halogenation: Reaction of **2-nitrophenol** with bromine (Br<sub>2</sub>) in a non-polar solvent like carbon disulfide (CS<sub>2</sub>) typically results in monobromination, with the bromine atom adding at the positions most activated by the -OH group and least deactivated by the -NO<sub>2</sub> group (primarily position 4 and 6). In the presence of a polar solvent like water (bromine water), polysubstitution is favored.<sup>[21][22]</sup>
- Sulfonation: Sulfonation can be achieved by heating **2-nitrophenol** with fuming sulfuric acid. For example, the preparation of **2-nitrophenol-4,6-disulfonic acid** involves reacting phenol first with sulfuric acid and oleum, followed by nitration.<sup>[23]</sup>

## Quantitative Data Summary

The following table summarizes quantitative yield data for the synthesis of **2-nitrophenol** using different methodologies.

Synthesis Method	Key Reagents	Temperature	Time	Ortho-Product Yield/Selectivity	Reference
Economical Synthesis	98% Phenol, 32.5% HNO <sub>3</sub>	20°C	1 hour	77% ortho-selectivity (91% total yield)	<a href="#">[24]</a>
Heterogeneous Nitration	Phenol, Mg(HSO <sub>4</sub> ) <sub>2</sub> , NaNO <sub>3</sub>	Room Temp.	30 min	36% isolated yield	<a href="#">[15]</a>
Classic Nitration	Phenol, NaNO <sub>3</sub> , H <sub>2</sub> SO <sub>4</sub>	< 20°C	2 hours	~50% of total nitrophenol yield	<a href="#">[14]</a>
Hydrolysis	2-Chloronitrobenzene, NaOH	170°C	8 hours	95% yield	<a href="#">[1]</a>

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